molecular formula C11H16N2O2 · HCl B554901 Benzyl (3-aminopropyl)carbamate hydrochloride CAS No. 17400-34-9

Benzyl (3-aminopropyl)carbamate hydrochloride

Cat. No.: B554901
CAS No.: 17400-34-9
M. Wt: 244.72 g/mol
InChI Key: XKMBTMXQMDLSRB-UHFFFAOYSA-N
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Description

Benzyl (3-aminopropyl)carbamate hydrochloride, also known as N-CBZ-1,3-diaminopropane hydrochloride, is a protected diamine building block essential for organic synthesis and drug discovery. With the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 , this compound features a carbamate protecting group that masks one of its two amine functions. This makes it an invaluable reagent for the controlled, step-wise synthesis of complex molecules, particularly in peptide chemistry where it serves as a conformational restraint or a spacer . The carboxybenzyl (Cbz) protecting group can be installed under mild basic conditions and is selectively removed via catalytic hydrogenation (e.g., Pd-C, H2), leaving other sensitive functional groups intact . This orthogonal deprotection strategy is a cornerstone of modern synthetic methodology. Researchers utilize this diamine derivative in the design of protease inhibitors and other bioactive molecules, where the carbamate group acts as a stable amide bond surrogate to enhance metabolic stability and membrane permeability . It is also a precursor for constructing diverse chemical libraries. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling and storage information, which recommends storage in an inert atmosphere at room temperature .

Properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBTMXQMDLSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526421
Record name Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
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Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17400-34-9
Record name 17400-34-9
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Record name 17400-34-9
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Record name Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
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Record name N-Carbobenzoxy-1,3-diaminopropane Hydrochloride
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Preparation Methods

Reaction Mechanism

Benzyl chloroformate reacts with the primary amine of 3-aminopropylamine, forming a stable carbamate bond. The secondary amine remains unreacted and is later protonated during salt formation. The general mechanism proceeds as follows:

  • Deprotonation : Triethylamine (TEA) abstracts a proton from the primary amine, generating a nucleophilic amine anion.

  • Electrophilic Attack : The amine anion attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Elimination : Chloride ion is expelled, yielding the carbamate intermediate.

  • Acidification : Treatment with hydrochloric acid protonates the secondary amine, forming the hydrochloride salt.

Standard Protocol (Adapted from CN103214399A)

ParameterSpecification
Starting Material 3-Aminopropylamine (1.0 equiv)
Reagent Benzyl chloroformate (1.05 equiv)
Base Triethylamine (1.1 equiv)
Solvent Dichloromethane (DCM, 10 vol)
Temperature 0–10°C (maintained via ice bath)
Reaction Time 2–3 hours
Workup 1 M HCl wash, brine extraction
Salt Formation HCl gas bubbling in ethyl acetate
Yield 78–85% (isolated as white crystals)

Critical Observations :

  • Temperature Control : Maintaining sub-10°C temperatures suppresses side reactions such as oligomerization of 3-aminopropylamine.

  • Stoichiometry : A slight excess of benzyl chloroformate (1.05 equiv) ensures complete conversion of the primary amine.

  • Solvent Choice : DCM’s low polarity facilitates phase separation during workup, reducing emulsion formation.

Alternative Methodologies and Optimization

Solvent Systems for Enhanced Reactivity

While DCM is standard, alternative solvents have been explored for improved solubility or safety:

SolventBoiling Point (°C)Dielectric ConstantReaction Yield (%)
Dichloromethane408.9385
Tetrahydrofuran667.5272
Ethyl Acetate776.0268
Toluene1112.3855

Key Insight : Polar aprotic solvents like DCM maximize carbamate formation rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in slower kinetics due to poor solubility of ionic intermediates.

Base Selection and Byproduct Management

Triethylamine remains the preferred base, but alternatives impact reaction efficiency:

BasepKa (Conj. Acid)Reaction Yield (%)Byproduct Formation
Triethylamine10.7585Minimal
N-Methylmorpholine7.3878Moderate
Pyridine5.2165Significant

Trade-offs : Stronger bases (e.g., TEA) provide faster deprotonation but require stringent temperature control to avoid exothermic side reactions. Weaker bases (e.g., pyridine) necessitate longer reaction times.

Large-Scale Industrial Production

Continuous Flow Synthesis

Recent advancements adapt the batch process for continuous manufacturing:

  • Reactor Design : Two-stage tubular reactor with in-line mixing.

    • Stage 1: 3-Aminopropylamine and TEA premixed in DCM (residence time: 2 min).

    • Stage 2: Benzyl chloroformate introduced via precision dosing pump (residence time: 10 min).

  • Advantages :

    • 95% conversion achieved at 5°C.

    • 30% reduction in solvent usage compared to batch processes.

Crystallization Optimization

Hydrochloride salt formation is critical for product stability:

Crystallization MethodSolvent SystemParticle Size (µm)Purity (%)
Anti-Solvent AdditionDCM + Hexane50–10099.2
Cooling CrystallizationEthanol/Water (7:3)20–5099.5
Evaporative CrystallizationMethanol100–20098.8

Best Practice : Ethanol/water systems yield fine crystals with high bulk density, ideal for pharmaceutical formulation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 4.95 (s, 2H, OCH₂Ph), 3.15 (t, J = 6.8 Hz, 2H, NHCH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂NH₂⁺), 1.75–1.65 (m, 2H, CH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O carbamate), 1540 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : ≥99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

  • Elemental Analysis : Calculated for C₁₁H₁₇ClN₂O₂: C 52.28%, H 6.78%, N 11.08%; Found: C 52.15%, H 6.82%, N 10.97%.

Comparative Analysis of Patented Methods

PatentKey InnovationLimitation
CN103214399ATEMPO-mediated oxidation protocolRequires pH 8–9.5 for oxidation step
WO2013072933A2Chiral resolution via tartaric acidMulti-step process increases cost

Synthesis Route Selection : The CN103214399A methodology, though designed for an aldehyde intermediate, provides a scalable template for carbamate formation when adapted to 3-aminopropylamine .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and amides.

    Reduction: Reduction reactions can convert it into primary amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carbamates, amides, primary amines, and substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that Benzyl (3-aminopropyl)carbamate hydrochloride has potential antimicrobial properties. Preliminary studies have shown that it can inhibit certain bacterial enzymes, suggesting its utility in developing treatments for bacterial infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameInhibition ActivityReference
This compoundModerate
Benzyl (4-aminosalicylanilides)High
Benzyl (3-amino-2-hydroxypropyl)carbamateLow

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit enzymes related to metabolic pathways in bacteria. Studies have focused on its binding affinity with specific targets, which could lead to the development of new therapeutic agents .

Case Study: Inhibition of BACE1

In a study examining the inhibition of the Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), derivatives similar to Benzyl (3-aminopropyl)carbamate were tested for their efficacy. While the compound itself was not the primary focus, its structural analogs demonstrated significant inhibition, indicating a potential pathway for further exploration of this compound's activity against similar targets .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves reactions with triethylamine and N,N-dimethylformamide under controlled conditions . This synthetic versatility allows chemists to modify the compound for specific applications.

Table 2: Synthetic Routes for this compound

StepReactantsConditionsYield (%)
Step 1N-Cbz-1,3-diaminopropane, triethylamineDMF, 20°C, 72h85
Step 2N,N-di(Boc)-S-methylureaDMF, room temperature90

Biochemical Research Applications

This compound has potential applications in biochemical research, particularly in studying protein interactions and enzyme mechanisms.

Binding Studies

Studies have indicated that this compound can form complexes with cyclodextrins, which may enhance its solubility and bioavailability in biological systems . Understanding these interactions is crucial for evaluating its therapeutic potential.

Case Study: Cyclodextrin Complexation

Research demonstrated that complexation with β-cyclodextrin significantly improved the stability and solubility of similar carbamates, suggesting that this compound could benefit from similar modifications .

Mechanism of Action

The mechanism of action of benzyl (3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Benzyl (3-aminopropyl)carbamate HCl 17400-34-9 C₁₁H₁₇ClN₂O₂ 244.72 Carbamate, primary amine, HCl salt
Benzyl (3-bromopropyl)carbamate 72080-83-2 C₁₁H₁₄BrNO₂ 284.14 Carbamate, bromoalkyl
Benzyl (2-aminoethyl)carbamate HCl 46460-73-5 C₁₀H₁₅ClN₂O₂ 230.69 Carbamate, primary amine, HCl salt
Benzyl 3-aminopropanoate HCl 99616-43-0 C₁₀H₁₄ClNO₂ 215.68 Ester, primary amine, HCl salt
Benzyl (3-aminopropyl)(methyl)carbamate HCl Discontinued* C₁₂H₁₉ClN₂O₂ 258.74 Carbamate, secondary amine, HCl salt

Key Observations :

  • Chain Length and Halogenation : Brominated analogs (e.g., 72080-83-2) exhibit higher molecular weights and altered reactivity due to bromine’s electrophilic nature .
  • Amine Substitution: Methylation at the amine (e.g., Benzyl (3-aminopropyl)(methyl)carbamate HCl) reduces nucleophilicity, impacting its utility in coupling reactions .

Physicochemical Properties

Property Benzyl (3-aminopropyl)carbamate HCl Benzyl (2-aminoethyl)carbamate HCl Benzyl 3-aminopropanoate HCl
Melting Point (°C) 185–189 Not reported Not reported
Solubility Polar solvents (e.g., water, MeOH) Similar to primary compound Moderate in DMSO, ethanol
Hydrogen Bond Donors 3 3 2
Rotatable Bonds 8 6 5

Notes:

  • Longer alkyl chains (e.g., 3-aminopropyl vs. 2-aminoethyl) increase rotatable bond counts, influencing conformational flexibility .
  • Reduced hydrogen bond donors in ester analogs (e.g., 99616-43-0) correlate with lower polarity .

Functional Advantages :

  • The 3-aminopropyl chain’s length enhances steric accessibility in coupling reactions compared to shorter-chain analogs .
  • Brominated variants (e.g., 72080-83-2) are preferred in cross-coupling reactions for introducing aryl/alkyl groups .

Biological Activity

Benzyl (3-aminopropyl)carbamate hydrochloride is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound has the chemical formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 232.72 g/mol. Its structure features a benzyl group linked to a 3-aminopropyl moiety through a carbamate bond, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent. It has been evaluated for its ability to inhibit bacterial growth and may affect metabolic pathways in bacteria.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, making it a candidate for neuropharmacological applications. Its interaction with central nervous system pathways suggests potential therapeutic roles in treating neurological disorders .
  • Enzyme Inhibition : Preliminary investigations suggest that it can act as an enzyme inhibitor by binding to active sites of specific enzymes, thus preventing substrate binding and subsequent catalytic activity. This characteristic is crucial for developing drugs targeting various enzymatic pathways.

The mechanism of action involves the compound's ability to bind to specific molecular targets, including enzymes and receptors involved in metabolic pathways. This interaction can lead to modulation or inhibition of enzymatic activity, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of carbamates, including this compound, exhibited inhibitory activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) ranged from 0.625 to 6.25 μg/mL against various strains, indicating promising antitubercular properties .
  • Neuroprotective Studies : Research has indicated that compounds similar to this compound may exhibit neuroprotective effects by interacting with neurotransmitter systems. These findings suggest potential applications in treating neurodegenerative diseases .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes revealed significant interactions that could lead to effective inhibition of enzyme activity relevant in metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:

Compound NameChemical FormulaBiological Activity
Benzyl carbamateC₉H₁₁NO₂Antimicrobial but less potent
N-(3-Aminopropyl)benzamideC₁₁H₁₄N₂OModerate activity against bacteria
Benzyl (3-amino-2-hydroxypropyl)carbamateC₁₁H₁₅N₂O₃Potentially effective against mycobacterial infections

Q & A

Basic: What are the key synthetic methodologies for Benzyl (3-aminopropyl)carbamate hydrochloride?

The synthesis typically involves coupling a benzyl-protected carbamate group to a 3-aminopropyl backbone, followed by hydrochloride salt formation. A general procedure includes:

  • Step 1 : Reacting 3-aminopropanol with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to form the carbamate intermediate.
  • Step 2 : Acidic workup (e.g., HCl) to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water or chromatography (e.g., reverse-phase HPLC) ensures high purity (>98%) .
    Critical Note : Monitor reaction pH to avoid premature deprotection of the benzyl group.

Advanced: How can researchers systematically evaluate the impact of carbamate substituents on biological activity?

To assess substituent effects:

  • Design : Synthesize analogs with modifications to the benzyl group (e.g., electron-withdrawing/donating groups) or carbamate linkage (e.g., methyl/ethyl substitutions).
  • Testing :
    • Enzymatic assays : Measure inhibition constants (Ki) against target enzymes (e.g., proteases or kinases).
    • Cellular uptake : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy.
    • SAR analysis : Correlate structural changes with activity trends using computational tools (e.g., molecular docking) .
      Example : Evidence from isoquinoline derivatives shows that para-substitutions on the benzyl group enhance target selectivity by 30% .

Basic: What analytical techniques are essential for characterizing this compound?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is typical .
  • Structural confirmation :
    • NMR : <sup>1</sup>H NMR (D2O) should show peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm) and carbamate NH (δ 6.8–7.0 ppm).
    • Mass spectrometry : ESI-MS in positive mode should display [M+H]<sup>+</sup> at m/z 245.1 (theoretical: 244.72 g/mol) .
  • Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition temperature (~189°C) .

Advanced: How can batch-to-batch variability in synthesis be minimized?

  • Process optimization :
    • Use in-line FTIR to monitor reaction progress and ensure consistent intermediate formation.
    • Implement quality-by-design (QbD) principles to identify critical process parameters (e.g., temperature, stirring rate).
  • Analytical validation :
    • Perform <sup>13</sup>C NMR to verify carbamate bond integrity across batches.
    • Use ICP-MS to detect trace metal contaminants (e.g., from catalysts).
      Data Insight : Evidence notes ±2% purity variation between batches, necessitating rigorous post-synthesis QC .

Basic: What are the optimal storage conditions for this compound?

  • Short-term : Store at room temperature (20–25°C) in a desiccator to prevent hygroscopic degradation.
  • Long-term : Aliquot and store at –20°C under inert gas (argon) to avoid oxidation.
  • Stability data : Retains >95% purity for 12 months under recommended conditions .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Scaffold diversification : Modify the aminopropyl chain length or introduce heteroatoms (e.g., sulfur) to alter solubility and binding kinetics.
  • Pharmacophore mapping : Use X-ray crystallography of ligand-target complexes to identify key interactions (e.g., hydrogen bonds with the carbamate oxygen).
  • In silico modeling : Generate 3D-QSAR models to predict activity of untested analogs.
    Case Study : Analogous carbamates showed a 50% increase in potency when the benzyl group was replaced with a naphthyl moiety .

Basic: How should researchers handle solubility challenges during in vitro assays?

  • Solubility enhancers : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS (pH 7.4).
  • Critical concentration : The compound’s solubility in aqueous buffers is ~5 mg/mL at 25°C. Vortexing and mild heating (37°C) improve dissolution .

Advanced: What mechanistic studies are needed to elucidate its biological targets?

  • Pull-down assays : Immobilize the compound on affinity resins to capture interacting proteins from cell lysates.
  • Kinetic profiling : Measure time-dependent inhibition of candidate enzymes (e.g., proteases) to distinguish reversible vs. irreversible binding.
  • Gene knockout models : Use CRISPR/Cas9 to delete putative targets in cell lines and assess phenotypic rescue .

Basic: What safety precautions are required during experimental handling?

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can derivatization expand its utility in drug discovery?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) for targeted release.
  • Biotinylation : Attach biotin tags for target identification via streptavidin pull-down assays.
  • Fluorescent labeling : Conjugate with Cy5 or FITC for real-time tracking in live-cell imaging .

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